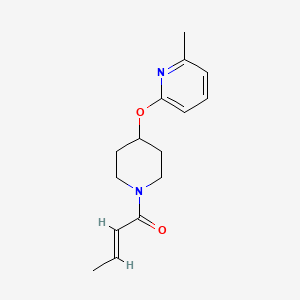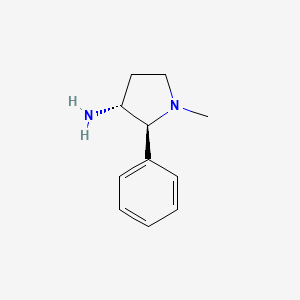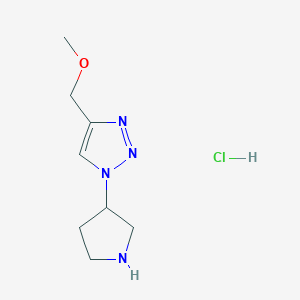
(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as MPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB belongs to the class of piperidine derivatives, and its chemical structure is shown below.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular processes. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to induce apoptosis, inhibit cell growth, and inhibit the expression of certain genes. In animal models of Alzheimer's disease, (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta plaques in the brain. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and purify. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one in laboratory experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. One area of research that could be explored is the development of more water-soluble derivatives of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, which would make it easier to administer in certain experimental settings. Another area of research that could be explored is the development of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one-based drugs for the treatment of cancer and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves the reaction of 4-(6-methylpyridin-2-yloxy)piperidine with but-2-en-1-one in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism to yield the final product. The synthesis of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been studied extensively for its potential therapeutic applications in various fields of medicine. One area of research where (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has shown promise is in the treatment of cancer. Studies have shown that (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research where (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has shown potential is in the treatment of neurological disorders. Studies have shown that (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can improve cognitive function and memory in animal models of Alzheimer's disease. (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-15(18)17-10-8-13(9-11-17)19-14-7-4-6-12(2)16-14/h3-7,13H,8-11H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBOCLIFNHVZPS-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2937104.png)

![5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2937108.png)

![Methyl 2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2937110.png)

![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)
![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)
![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2937124.png)
![6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2937126.png)